

# TRV045's lack of lymphopenia compared to other S1P modulators

Author: BenchChem Technical Support Team. Date: December 2025

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## TRV045: A Novel S1P1 Modulator Sparing Lymphocyte Counts

A Comparative Analysis of **TRV045** and Other Sphingosine-1-Phosphate (S1P) Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **TRV045**, an investigational sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, with other approved S1P modulators, focusing on the key differentiator of its lack of associated lymphopenia. The information presented herein is supported by available preclinical and clinical data and aims to provide an objective resource for the scientific community.

## **Executive Summary**

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. However, this therapeutic effect is intrinsically linked to a common side effect: lymphopenia, a reduction in the number of circulating lymphocytes, which can increase the risk of infections.



**TRV045**, a novel and highly selective S1P1 receptor modulator, has demonstrated efficacy in preclinical models of neuropathic pain and epilepsy without inducing the hallmark lymphopenia observed with other S1P modulators.[1][2][3][4] This unique profile suggests a differentiated mechanism of action that could offer a significant safety advantage. This guide will delve into the comparative data, explore the underlying signaling pathways, and provide detailed experimental methodologies for assessing lymphopenia.

## **Data Presentation: Lymphopenia Comparison**

The following table summarizes the available quantitative data on the effects of **TRV045** and other S1P modulators on peripheral lymphocyte counts. It is important to note that direct head-to-head clinical trial data for **TRV045** is not yet publicly available; therefore, the data for **TRV045** is based on consistent reports from nonclinical and Phase 1 clinical studies.[3][5][6]



S1P Modulator	Mechanism of Action	Reported Effect on Lymphocyte Count	Incidence of Grade 3/4 Lymphopenia	Key References
TRV045	Selective S1P1R Sustained Agonist	No clinically significant reduction reported in nonclinical and Phase 1 studies. [5][6][7]	Not reported; stated to not cause lymphopenia.[1] [2][3][4]	Trevena Inc. Press Releases
Fingolimod (Gilenya)	Non-selective S1P Receptor Functional Antagonist	Mean reduction of ~76% from baseline.[8]	Grade 4 lymphopenia (<0.2 x 10 <sup>9</sup> /L) reported in 2.2- 15% of patients in real-world studies.[9]	[8][9][10][11][12]
Siponimod (Mayzent)	Selective S1P1, S1P5 Receptor Functional Antagonist	Mean reduction of ~71-77% from baseline.[13]	Grade 4 lymphopenia reported in ~8.5% of patients in a real- world study.[14] [15][16]	[13][14][15][16]
Ozanimod (Zeposia)	Selective S1P1, S1P5 Receptor Functional Antagonist	Mean reduction of >50% with 0.5 mg and >75% with 1 mg dose. [17]	Grade 4 lymphopenia reported in 2.9% of patients in a real-world study. [9]	[9][17][18][19] [20][21]







Ponesimod Receptor Reduction to (<0.2 x 10°/L)

Ponvory) Functional Antagonist baseline.[22] Antagonist Lymphopenia

Lymphopenia

(<0.2 x 10°/L)

occurred in 3.2% [22][23][24][25]

of patients in clinical trials.[22]

# Differentiated Signaling Pathways: A Tale of Two Mechanisms

The distinct effect of **TRV045** on lymphocyte counts is believed to stem from its unique interaction with the S1P1 receptor compared to other S1P modulators.

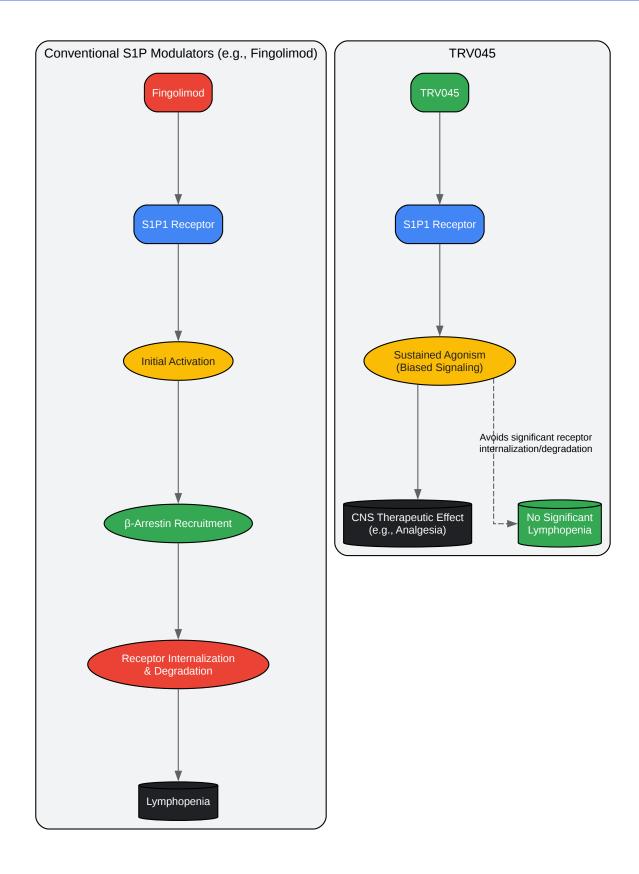
Conventional S1P Modulators (e.g., Fingolimod): Functional Antagonism

Most approved S1P modulators act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they initially cause receptor activation. However, this is followed by the recruitment of  $\beta$ -arrestin, which leads to receptor internalization and subsequent degradation. This downregulation of S1P1 receptors on the lymphocyte surface renders them unresponsive to the natural S1P gradient, trapping them within the lymph nodes and causing peripheral lymphopenia.

#### **TRV045**: Sustained Agonism

Preclinical data suggests that **TRV045** acts as a sustained agonist at the S1P1 receptor without causing the same degree of receptor desensitization or downregulation.[1][26] For instance, studies have shown that repeated treatment with fingolimod resulted in an approximately 30% reduction in S1P1 receptor protein in the spinal cord, whereas **TRV045** had no effect.[1][26] This suggests that **TRV045** may modulate S1P1 signaling in a way that achieves therapeutic effects in the central nervous system without disrupting lymphocyte trafficking from lymph nodes. This concept is often referred to as biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.





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Caption: Differentiated Signaling Pathways of S1P Modulators.



## **Experimental Protocols**

The assessment of lymphopenia is a critical component of the safety evaluation for S1P modulators in both preclinical and clinical development. The following sections outline the typical methodologies employed.

#### **Preclinical Assessment of Lymphopenia**

Objective: To determine the effect of a test compound on peripheral lymphocyte counts in animal models.

Species: Typically rodents (mice or rats) and a non-rodent species (e.g., non-human primates).

#### Methodology:

- Animal Dosing: Animals are administered the test compound (e.g., TRV045 or a comparator) or vehicle control via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., single dose, or repeated daily doses for 7, 14, or 28 days).
- Blood Collection: At predetermined time points (e.g., pre-dose and several time points post-dose), blood samples are collected from the animals.
- Complete Blood Count (CBC): A standard hematology analyzer is used to perform a CBC to determine the total white blood cell count and differential counts, including the absolute number of lymphocytes.
- Flow Cytometry (Optional): For a more detailed analysis of lymphocyte subsets (e.g., T-cells, B-cells, NK cells), flow cytometry can be employed.
  - Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a
    cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g.,
    CD3 for T-cells, CD19 for B-cells).
  - The stained cells are then analyzed on a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.
- Data Analysis: Lymphocyte counts are compared between the treatment and vehicle control groups. A statistically significant decrease in lymphocyte counts in the treated group is



indicative of drug-induced lymphopenia.

#### **Clinical Assessment of Lymphopenia**

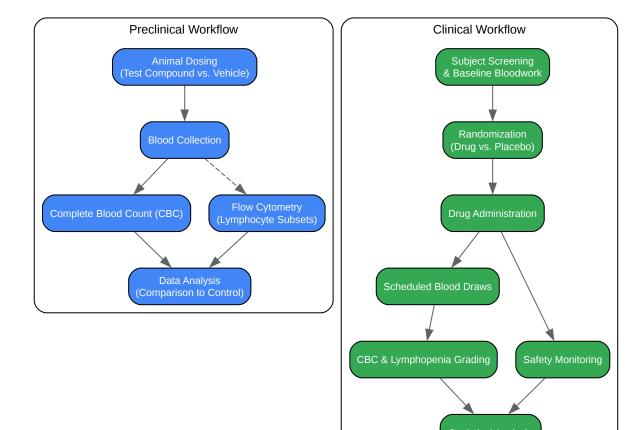
Objective: To evaluate the safety and tolerability of a test compound with respect to lymphocyte counts in human subjects.

Study Design: Typically a randomized, double-blind, placebo-controlled trial.

#### Methodology:

- Subject Screening and Baseline Assessment: Healthy volunteers or patients have their baseline lymphocyte counts measured as part of the screening process before receiving the study drug.
- Drug Administration: Subjects receive the investigational drug or a placebo according to the study protocol (e.g., single ascending doses or multiple ascending doses).
- Blood Sampling: Blood samples for hematology are collected at regular intervals throughout the study (e.g., at pre-dose, and at various time points post-dose on specified days).
- Laboratory Analysis:
  - Complete Blood Count (CBC): A central laboratory performs a CBC on all blood samples to determine the absolute lymphocyte count.
  - Lymphopenia Grading: Any decrease in lymphocyte count is graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
- Safety Monitoring: All adverse events, including any signs or symptoms of infection, are closely monitored and recorded.
- Data Analysis: Changes in lymphocyte counts from baseline are calculated for each treatment group and compared with the placebo group. Statistical analyses are performed to determine if there is a clinically significant and statistically significant effect of the drug on lymphocyte counts.





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Caption: Experimental Workflow for Assessing Lymphopenia.

### Conclusion

The available evidence strongly suggests that **TRV045** possesses a distinct pharmacological profile compared to other S1P modulators. Its ability to selectively modulate the S1P1 receptor without causing significant receptor downregulation appears to uncouple the therapeutic potential of S1P1 agonism from the lymphopenia that has been a hallmark of this drug class. This key difference positions **TRV045** as a promising candidate for further development in CNS



disorders where long-term safety and a preserved immune function are paramount. Further clinical studies with direct comparators will be crucial to definitively establish the quantitative differences in lymphocyte counts and the full clinical implications of **TRV045**'s unique mechanism of action.

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### Validation & Comparative





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- To cite this document: BenchChem. [TRV045's lack of lymphopenia compared to other S1P modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#trv045-s-lack-of-lymphopenia-compared-to-other-s1p-modulators]

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